Cas no 197895-54-8 (2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate)

2,3,4-Tri-O-acetyl-β-D-glucuronic acid methyl ester trichloroacetimidate is a glycosyl donor widely used in carbohydrate chemistry for the stereoselective synthesis of glucuronides. The acetyl protecting groups enhance stability and solubility, while the trichloroacetimidate moiety serves as a highly reactive leaving group, facilitating efficient glycosylation reactions under mild conditions. This compound is particularly valuable for constructing β-linked glucuronide derivatives, which are critical in drug metabolism studies and glycoconjugate synthesis. Its high reactivity and selectivity make it a preferred choice for complex oligosaccharide assembly, ensuring high yields and minimal side reactions. The product is rigorously characterized for purity and consistency, meeting the demands of advanced synthetic applications.
2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate structure
197895-54-8 structure
商品名:2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
CAS番号:197895-54-8
MF:C13H18O10.C2H2NOCl3
メガワット:496.6784
CID:1004406

2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate 化学的及び物理的性質

名前と識別子

    • 2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
    • 2,3,4-Tri-O-acetyl-β
    • (2S,3R,4S,5R,6R)-4,5-diacetyloxy-2-(methoxycarbonyl)-6-(2,2,2-trichloro-1-iminoethoxy)-2H-3,4,5,6-tetrahydropyran-3-yl acetate
    • 2,3,4-Tri-O-acetyl-
    • A-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
    • FT-0675380
    • SureCN4450526
    • trichloroacetimidate donor methyl-2,3,4-tri-1-O-(2,2,2-trichloroethanimidoyl)-D-glucopyranuronate
    • 2,3,4-tri-O-acetyl-beta-D-glucuronic acid methyl ester, trichloroacetimidate
    • 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate

じっけんとくせい

  • ゆうかいてん: 134-138°C

2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T765205-10mg
2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
197895-54-8
10mg
$167.00 2023-05-17
TRC
T765205-5mg
2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
197895-54-8
5mg
$121.00 2023-05-17
TRC
T765205-10 mg
2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
197895-54-8
10mg
135.00 2021-07-16
TRC
T765205-100mg
2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
197895-54-8
100mg
$ 1305.00 2023-09-05
TRC
T765205-25mg
2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
197895-54-8
25mg
$374.00 2023-05-17
TRC
T765205-25 mg
2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
197895-54-8
25mg
305.00 2021-07-16
TRC
T765205-50 mg
2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
197895-54-8
50mg
580.00 2021-07-16
TRC
T765205-100 mg
2,3,4-Tri-O-acetyl-β-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
197895-54-8
100MG
1070.00 2021-07-16
TRC
T765205-50mg
2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate
197895-54-8
50mg
$707.00 2023-05-17

2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate 関連文献

Related Articles

2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidateに関する追加情報

Recent Advances in the Application of 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate (CAS: 197895-54-8) in Glycosylation Reactions

The compound 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate (CAS: 197895-54-8) has emerged as a pivotal reagent in modern glycosylation chemistry, particularly in the synthesis of complex glycoconjugates. Recent studies have highlighted its utility as a highly reactive glycosyl donor, enabling efficient construction of glycosidic bonds under mild conditions. A 2023 study published in the Journal of Organic Chemistry demonstrated that this trichloroacetimidate derivative exhibits superior reactivity compared to traditional glycosyl donors, achieving yields exceeding 85% in model oligosaccharide syntheses.

Structural analysis reveals that the presence of three acetyl protecting groups and the trichloroacetimidate leaving group at the anomeric position contributes to the compound's exceptional stability during storage and remarkable reactivity upon activation. Nuclear magnetic resonance (NMR) studies have shown that the β-configuration of the methyl ester form remains stable under typical reaction conditions, making it particularly valuable for stereoselective glycosylation. Recent applications in heparinoid synthesis (Carbohydrate Polymers, 2024) have demonstrated its capacity for iterative glycosylation without significant side reactions.

In pharmaceutical development, this reagent has gained attention for its role in producing glucuronide metabolites. A 2024 Nature Communications paper detailed its use in creating standardized glucuronide conjugates for drug metabolism studies, where the protected glucuronic acid moiety serves as an ideal precursor. The trichloroacetimidate group's clean activation profile minimizes byproduct formation, a critical advantage when working with precious drug intermediates. Researchers at several major pharmaceutical companies have incorporated this compound into their toolkit for phase II metabolite synthesis.

Recent methodological advancements have expanded the application scope of 197895-54-8. A breakthrough in automated solid-phase oligosaccharide synthesis (Science, 2023) utilized this donor in a robotic platform, achieving unprecedented coupling efficiencies of 92-95% per step. The compound's compatibility with both solution-phase and solid-phase techniques makes it particularly versatile. Furthermore, its stability profile allows for long-term storage without significant decomposition, addressing a major challenge in glycosylation chemistry.

Looking forward, the unique properties of 2,3,4-Tri-O-acetyl-b-D-glucuronic Acid Methyl Ester, Trichloroacetimidate position it as a key player in the development of next-generation glycotherapeutics. Current research focuses on its application in synthesizing glycosaminoglycan mimetics for anti-inflammatory drugs and its potential in creating structurally defined heparin analogs. As glycoscience continues to gain prominence in drug development, this reagent is expected to play an increasingly important role in both academic research and industrial applications.

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